BDP R6G NHS ester

Overview

Description

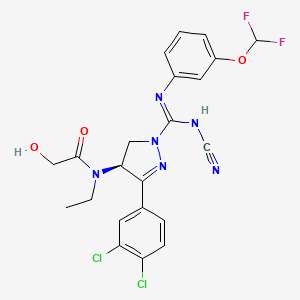

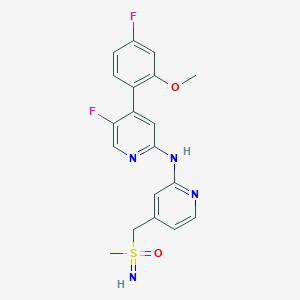

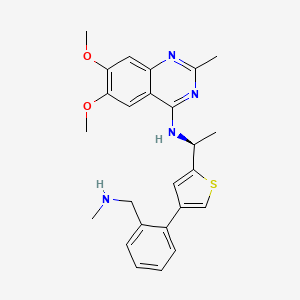

BDP R6G NHS ester is an amine-reactive borondipyrromethene dye . It is an analog of BODIPY® R6G NHS ester and has absorption and emission spectra similar to R6G . BDP R6G is a bright and photostable dye that exhibits long living fluorescence that has little pH dependence . This dye is useful for fluorescence polarization assays, and for two-photon experiments . The NHS ester function can be conjugated with various amine groups, including those present in proteins and peptides .

Molecular Structure Analysis

The molecular formula of BDP R6G NHS ester is C22H18BF2N3O4 . Its exact mass is 437.14 and its molecular weight is 437.210 .Chemical Reactions Analysis

The NHS ester function of BDP R6G NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residue or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond .Physical And Chemical Properties Analysis

BDP R6G NHS ester appears as dark-green crystals . It is soluble in DMF, DMSO, and DCM . Its excitation maximum is at 530 nm, and its emission maximum is at 548 nm . The fluorescence quantum yield of BDP R6G NHS ester is 0.96 .Scientific Research Applications

Surface Chemistry and Reactivity

BDP R6G NHS ester is used extensively in surface immobilization processes, due to its reactivity with amine-containing biomolecules. However, the hydrolytic instability of N-Hydroxysuccinimide (NHS) esters, a component of BDP R6G NHS ester, is a known issue, affecting the stability and reactivity of surface chemistry. This is particularly critical for applications requiring reliable long-term storage, such as in microarray, microfluidic, immunoassay, bioreactor, tissue engineering, and biomedical device fabrication. Advanced techniques like X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry (TOF-SIMS) are used to monitor NHS reactivity, thin-film thickness, and surface hydrolysis, providing essential quality control for surface technologies relying on reactive ester coupling (Fang Cheng et al., 2007).

Protein and Peptide Chemistry

NHS esters, including BDP R6G NHS ester, are pivotal in protein and peptide chemistry. They are primarily used for chemical cross-linking of lysine residues in proteins, contributing to the study of protein structure and function. The reaction specificity of NHS esters is significant, as they not only react with lysines but also with serines, tyrosines, and threonines. This specificity is essential for data analysis in chemical cross-linking and mass spectrometry applications. Additionally, NHS esters are instrumental in the selective acylation of primary amines in peptides and proteins, a critical step in proteomics and other biochemical analyses (S. Kalkhof & A. Sinz, 2008) (N. Abello et al., 2007).

Bioconjugation Techniques

BDP R6G NHS ester plays a significant role in bioconjugation techniques, such as protein labeling with fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. The quantification of NHS, a component of BDP R6G NHS ester, is crucial for identifying reagent impurities or degradation of stored NHS esters. Chromatographic methods based on HILIC conditions and UV detection are employed for the precise quantification of NHS, providing a robust and sensitive approach for quality control in bioconjugation processes (O. Klykov & M. Weller, 2015).

Material Science and Nanotechnology

In material science and nanotechnology, BDP R6G NHS ester derivatives, such as BDP, are used as flame retardants in plastic and electronic consumer products. The environmental occurrence, distribution, and fate of these compounds are studied in sewage treatment plants, revealing their degradation and interaction with other environmental factors. Such studies are pivotal for understanding the environmental impact of these materials and for developing better waste management and pollution control strategies (K. Liang et al., 2018).

Mechanism of Action

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BF2N3O4/c24-23(25)26-16(9-13-22(31)32-28-20(29)11-12-21(28)30)6-7-17(26)14-18-8-10-19(27(18)23)15-4-2-1-3-5-15/h1-8,10,14H,9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMQZFYOSUWKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BDP R6G NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)

![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)